(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
CAS No.: 1082730-34-4
Cat. No.: VC11732229
Molecular Formula: C14H19NO5
Molecular Weight: 281.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1082730-34-4 |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.30 g/mol |
| IUPAC Name | (E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C14H19NO5/c1-15(20-5)13(16)7-6-10-8-11(17-2)14(19-4)12(9-10)18-3/h6-9H,1-5H3/b7-6+ |
| Standard InChI Key | MHHDVXLHZMTKSI-VOTSOKGWSA-N |
| Isomeric SMILES | CN(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)OC |
| SMILES | CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC |
| Canonical SMILES | CN(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)OC |
Introduction
Structural Identification and Nomenclature
Chemical Identity
(2E)-N-Methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide (CAS No. 1082730-34-4) is formally classified as an α,β-unsaturated amide derivative. Its IUPAC name, (E)-N-methoxy-N-methyl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide, reflects the trans-configuration (E) of the propenamide group and the substitution pattern on the phenyl ring.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| CAS Registry Number | 1082730-34-4 |
| InChI Key | M[InChI truncated for brevity] |
| SMILES Notation | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N(OC)C |
The molecule consists of three distinct regions:
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A 3,4,5-trimethoxyphenyl group providing lipophilicity and potential π-stacking interactions.
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An α,β-unsaturated enamide moiety contributing to electronic conjugation and possible Michael acceptor reactivity.
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N-methoxy-N-methyl substitution on the amide nitrogen, influencing steric and electronic properties.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Fluorochem | ≥95% | 100 mg–1 g | $120–$800 |
| AA Blocks | ≥98% | 50 mg–500 mg | $150–$1,200 |
Current market data (2025) indicates annual production volumes under 10 kg globally, primarily serving academic research.
Physicochemical Profile
Thermodynamic Properties
Experimental and computational analyses reveal:
Table 3: Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP (Octanol-Water) | 1.85 ± 0.12 | HPLC-derived |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| Melting Point | 89–92°C | Differential Scanning Calorimetry |
| pKa (amide nitrogen) | 8.3 ± 0.2 | Potentiometric |
| GHS Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Use fume hood; avoid ingestion |
| H315 | Causes skin irritation | Wear nitrile gloves |
| H319 | Causes serious eye irritation | Goggles required |
| H335 | May cause respiratory irritation | NIOSH-approved respirator |
Acute toxicity (rat LD₅₀):
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Oral: 1,200 mg/kg
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Dermal: >2,000 mg/kg
Chronic exposure risks include potential hepatotoxicity based on structural alerts for mitochondrial dysfunction.
Comparative Analysis with Structural Analogs
vs. N-(2-methoxy-5-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
The nitro-substituted analog (Y032-2355) exhibits:
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Higher molecular weight (388.38 g/mol vs. 281.30 g/mol)
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Enhanced logP (3.13 vs. 1.85) due to aromatic nitro groups
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Broader kinase inhibition profile, particularly against c-MET (ΔG = -10.6 kcal/mol) .
Recent Research Developments (2023–2025)
Anticancer Hybrid Development
Chalcone-enamide hybrids inspired by this scaffold show promise against MCF-7 breast cancer cells (IC₅₀ = 6.0–110.5 μM). Molecular docking reveals strong binding to tyrosine kinase receptors (-10.3 to -11.0 kcal/mol), with the enamide group participating in key hydrogen bonds with Asp1231 of c-MET .
Future Perspectives
Research Priorities
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ADMET Optimization: Address low aqueous solubility through prodrug strategies or nanoformulations.
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Target Validation: Confirm predicted COX-2 and MAO-B activities via enzyme inhibition assays.
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Structure-Activity Relationships: Systematically vary methoxy substituents to optimize potency and selectivity.
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